molecular formula C10H24OSi B8656474 Butoxy(triethyl)silane CAS No. 2751-87-3

Butoxy(triethyl)silane

Cat. No. B8656474
Key on ui cas rn: 2751-87-3
M. Wt: 188.38 g/mol
InChI Key: HVCBWAHRVCPLEM-UHFFFAOYSA-N
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Patent
US05142081

Procedure details

0.1 moles of n-butanol, 0.15 moles of triethylchlorosilane and 0.0005 moles of triethylbenzyl ammonium chloride in 50 ml of p-xylene were heated under reflux (80°-110° C.). When the evolution of HCl had ceased, the product was worked up by fractional distillation at reduced pressure.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
0.0005 mol
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[CH2:6]([Si:8]([CH2:12][CH3:13])([CH2:10][CH3:11])Cl)[CH3:7].Cl>[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C.CC1C=CC(C)=CC=1>[CH2:1]([O:5][Si:8]([CH2:12][CH3:13])([CH2:10][CH3:11])[CH2:6][CH3:7])[CH2:2][CH2:3][CH3:4] |f:3.4|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(CCC)O
Name
Quantity
0.15 mol
Type
reactant
Smiles
C(C)[Si](Cl)(CC)CC
Name
Quantity
0.0005 mol
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux (80°-110° C.)
DISTILLATION
Type
DISTILLATION
Details
the product was worked up by fractional distillation at reduced pressure

Outcomes

Product
Name
Type
Smiles
C(CCC)O[Si](CC)(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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